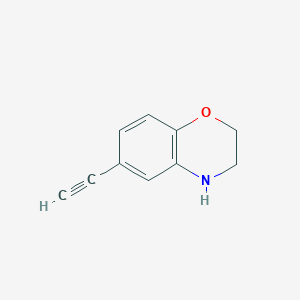
6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine
Vue d'ensemble
Description
6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicine, particularly in the fields of oncology, neuropharmacology, and as an antioxidant.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 161.18 g/mol. Its structure features a benzoxazine ring which is known for its versatility in drug design due to the presence of multiple reactive sites.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a series of 2,3-dihydro-1,4-benzoxazines were synthesized and evaluated for their anti-proliferative effects on various cancer cell lines. One compound exhibited an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines, suggesting significant anticancer activity that warrants further investigation for structural optimization .
2. Neuropharmacological Effects
Research indicates that derivatives of benzoxazines can serve as serotonin receptor antagonists. A study focused on 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated their ability to bind to serotonin receptors with high affinity (Ki = 0.019 nM), which may have implications for treating anxiety and depression . The introduction of specific substituents on the benzoxazine ring was found to enhance receptor affinity and antagonistic activity.
3. Antioxidant Properties
Benzoxazines are recognized for their antioxidant capabilities. A study synthesized several 5,7,8-trimethyl-1,4-benzoxazine hybrids and evaluated their ability to reduce reactive oxygen species (ROS) in human fibroblasts. The most effective compounds demonstrated significant antioxidant activity, indicating their potential use in combating oxidative stress-related conditions .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Anticancer Mechanism: The anticancer activity may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
- Neuropharmacological Mechanism: As a serotonin receptor antagonist, it may inhibit the action of serotonin at specific receptor sites, thereby influencing mood regulation and anxiety levels.
- Antioxidant Mechanism: The reduction of ROS levels can mitigate oxidative damage to cellular components, thus protecting against aging and age-related diseases.
Case Study 1: Anticancer Evaluation
In a recent study published in Molecules, several benzoxazine derivatives were synthesized and tested against various cancer cell lines. Compound 14f showed remarkable inhibition rates against MDA-MB-231 (78%) and PC-3 (98%) cells compared to controls . This suggests that modifications in the benzoxazine structure can significantly enhance anticancer efficacy.
Case Study 2: Neuropharmacological Research
Another study explored the binding affinity of modified benzoxazines to serotonin receptors. The introduction of methyl groups at strategic positions on the benzoxazine ring resulted in compounds that displayed prolonged antagonistic effects on serotonin receptors in vivo . This opens avenues for developing new antidepressants or anxiolytics based on these scaffolds.
Propriétés
IUPAC Name |
6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h1,3-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPYTRGPZQHMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















